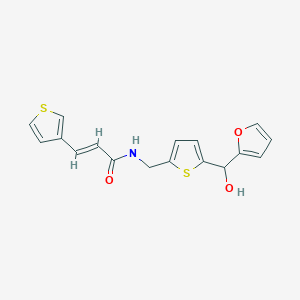

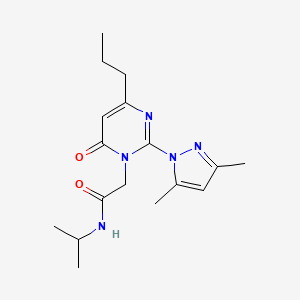

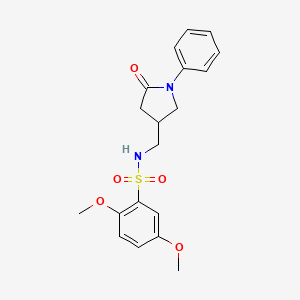

4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Genotoxic Effects of Chemicals

A study assessed the genotoxic effects of methyl-tert-butyl ether (MTBE) and benzene, toluene, ethylbenzene, and xylene (BTEX) on human lymphocytes using the comet assay. This research suggests that these chemicals can induce DNA damage, including single-strand breaks (SSBs), double-strand breaks (DSBs), and oxidative base modifications, potentially due to the participation of free radicals (Chen et al., 2008).

Synthesis and Properties of Polyamides

Another study involved the synthesis and characterization of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from 4-tert-butylcatechol. These polyamides exhibited noncrystalline structures, solubility in polar solvents, and good thermal stability, suggesting potential applications in materials science (Hsiao et al., 2000).

Heterocyclic Synthesis Involving Thiophene

Research on thiophenylhydrazonoacetates for heterocyclic synthesis explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards various nitrogen nucleophiles, leading to the production of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This work highlights the versatility of thiophene derivatives in synthesizing a wide range of heterocyclic compounds (Mohareb et al., 2004).

Antimicrobial Activity of Arylazopyrazole Pyrimidone

A study on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrates the potential of these compounds against various bacteria and fungi. The research sheds light on the structure-activity relationship and the potential therapeutic applications of these novel compounds (Sarvaiya et al., 2019).

Fluorescence Chemosensor for Ba2+ Detection

A study on the development of a phenoxazine-based fluorescence chemosensor for the selective detection of Ba2+ ions highlights the application of organic compounds in sensor technology. The chemosensor showed high selectivity and sensitivity, with potential applications in environmental monitoring and live cell imaging (Ravichandiran et al., 2019).

properties

IUPAC Name |

4-tert-butyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-21(2,3)16-8-6-15(7-9-16)20(26)22-12-13-24-19(25)11-10-17(23-24)18-5-4-14-27-18/h4-11,14H,12-13H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZAIVDUIAVFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

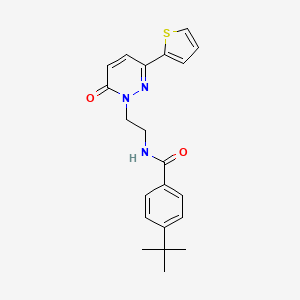

![tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2683591.png)

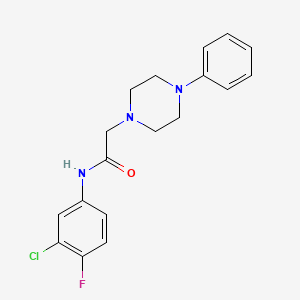

![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)

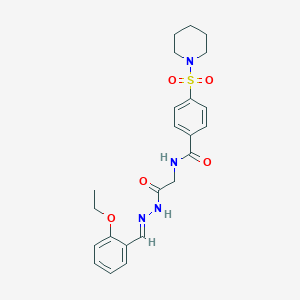

![Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2683593.png)

![5-[(2-Chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2683594.png)

![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2683602.png)

![ethyl 4-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2683604.png)